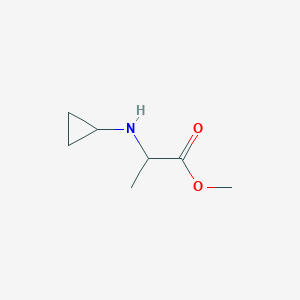

Methyl 2-(cyclopropylamino)propanoate

Description

Methyl 2-(cyclopropylamino)propanoate is an ester derivative of propanoic acid featuring a cyclopropylamino substituent at the β-position. This compound is structurally characterized by a cyclopropane ring attached to an amine group, which is further linked to a methyl ester moiety.

Properties

IUPAC Name |

methyl 2-(cyclopropylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(7(9)10-2)8-6-3-4-6/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOGZMWLQGAHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228120-96-4 | |

| Record name | methyl 2-(cyclopropylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(cyclopropylamino)propanoate can be synthesized through the esterification of 2-(cyclopropylamino)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-(cyclopropylamino)propanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Hydrolysis: Dilute hydrochloric acid or sulfuric acid under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Hydrolysis: 2-(cyclopropylamino)propanoic acid and methanol.

Reduction: 2-(cyclopropylamino)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(cyclopropylamino)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(cyclopropylamino)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(cyclopropylamino)propanoic acid, which may interact with enzymes or receptors in biological systems. The cyclopropylamino group can also participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(cyclopropylamino)propanoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications. Key analogs are drawn from evidence on propanoate esters and amino acid derivatives.

Table 1: Structural and Functional Comparison

Key Findings

Reactivity and Stability: The cyclopropylamino group in this compound introduces significant steric constraints compared to linear alkyl chains (e.g., butyl or methylpropyl groups in Imp. A and Imp. B ). This may reduce nucleophilic attack at the ester carbonyl but enhance resistance to enzymatic hydrolysis. In contrast, fluorinated acrylate derivatives () exhibit high stability and chemical inertness due to strong C-F bonds, making them unsuitable for dynamic biochemical applications compared to the more reactive ester group in this compound .

Spectroscopic Differentiation: The methyl group in 2-(2-(4-fluorophenyl)hydrazono)propanoate (23) resonates at δ 1.91 ppm in ¹H-NMR, distinct from the cyclopropane ring protons in this compound, which typically appear upfield (δ 0.5–1.5 ppm) due to ring strain . Aromatic substituents (e.g., in Imp. A and Imp. D ) show characteristic signals in the δ 6.5–8.0 ppm range, absent in the cyclopropane-containing compound.

Pharmaceutical Relevance: Impurities like Imp. C (propanamide derivative) and Imp. E (aryl ethanone) highlight the importance of controlling stereochemistry and functional groups in drug intermediates.

Biological Activity

Methyl 2-(cyclopropylamino)propanoate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropylamino group, positions it as a candidate for various biological applications, particularly in the fields of pharmacology and drug development. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl ring attached to an amino group, which is further linked to a propanoate moiety. The molecular formula is with a molecular weight of approximately 143.18 g/mol. The structural characteristics contribute to its biological activity by influencing its interaction with various molecular targets.

The biological activity of this compound can be attributed to its ability to modulate specific enzymatic pathways and receptor interactions.

- Enzyme Inhibition : The compound has been investigated as an inhibitor of neuronal nitric oxide synthase (nNOS), which plays a crucial role in the production of nitric oxide in the nervous system. This inhibition may have implications in treating neurological disorders by reducing excessive nitric oxide production, which is associated with neurodegeneration .

- Anti-inflammatory Effects : this compound may exert anti-inflammatory effects through the inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in the inflammatory response. By modulating these pathways, the compound could potentially alleviate symptoms associated with inflammatory diseases.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Neuronal Nitric Oxide Synthase Inhibition : A study focused on the design and synthesis of inhibitors containing cyclopropyl groups demonstrated enhanced binding affinity to nNOS compared to traditional inhibitors. The incorporation of the cyclopropyl moiety reduced the basicity of adjacent amino groups, improving selectivity and permeability across the blood-brain barrier (BBB) .

- Inflammation Models : In animal models of inflammation, compounds similar to this compound showed significant reductions in inflammatory markers when administered prior to inflammatory stimuli. These findings suggest that derivatives of this compound could serve as effective anti-inflammatory agents in clinical settings.

- Antimicrobial Activity : Preliminary investigations have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. Further research is warranted to explore its efficacy and mechanism against a broader range of pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.